Tris(2-methoxyphenyl)bismuth Dichloride
Overview
Description
Tris(2-methoxyphenyl)bismuth Dichloride is a coordination compound with the chemical formula C21H21BiCl2O3. It crystallizes in the triclinic crystal system and has a trigonal molecular structure . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-methoxyphenyl)bismuth Dichloride can be synthesized through the reaction of bismuth trichloride with 2-methoxyphenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tris(2-methoxyphenyl)bismuth Dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form Tris(2-methoxyphenyl)bismuth oxide.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include Tris(2-methoxyphenyl)bismuth oxide, reduced bismuth compounds, and substituted bismuth complexes .
Scientific Research Applications
Tris(2-methoxyphenyl)bismuth Dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(2-methoxyphenyl)bismuth Dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. This coordination can alter the electronic properties of the substrates, leading to enhanced reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Triphenylbismuth Dichloride
- Tris(4-trifluoromethylphenyl)bismuth Dichloride
- Tris(2-methoxyphenyl)bismuthine
Uniqueness
Tris(2-methoxyphenyl)bismuth Dichloride is unique due to its specific coordination environment and the presence of methoxy groups, which can influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
dichloro-tris(2-methoxyphenyl)bismuth | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7O.Bi.2ClH/c3*1-8-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUHQRLABAFKC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BiCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442307 | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121899-81-8 | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyphenyl)bismuth Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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